Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 130879-43-5
VCID: VC2366409
InChI: InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C(=O)N(C=C1)C)OC
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.: 130879-43-5

Cat. No.: VC2366409

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate - 130879-43-5

Specification

CAS No. 130879-43-5
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate
Standard InChI InChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3
Standard InChI Key FJYYQHYGJKWMFI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=O)N(C=C1)C)OC
Canonical SMILES CCOC(=O)C1=C(C(=O)N(C=C1)C)OC

Introduction

PropertyValue
IUPAC NameEthyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate
CAS Number130879-43-5
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
InChIInChI=1S/C10H13NO4/c1-4-15-10(13)7-5-6-11(2)9(12)8(7)14-3/h5-6H,4H2,1-3H3
InChI KeyFJYYQHYGJKWMFI-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(C(=O)N(C=C1)C)OC

The dihydropyridine core of this compound influences its reactivity patterns, particularly in redox processes and nucleophilic additions. The methoxy group at position 3 affects electron distribution within the ring system, while the N-methyl group modifies the nitrogen's basicity. Additionally, the ethyl ester group provides a versatile handle for further functionalization, enhancing the compound's utility in synthetic applications.

Spectroscopic Characterization

Spectroscopic methods play a crucial role in characterizing Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and confirming its structure. The compound exhibits distinctive spectral features that aid in its identification and purity assessment.

In the proton Nuclear Magnetic Resonance (1H NMR) spectrum, characteristic signals include the methoxy protons at approximately δ 3.6-3.7 ppm, N-methyl protons at δ 3.0-3.2 ppm, and the typical ethyl ester pattern consisting of a triplet and quartet. The aromatic protons of the pyridine ring generally appear in the δ 6.9-7.3 ppm region.

Infrared (IR) spectroscopy reveals key functional group absorptions, with the ester carbonyl producing a strong band at approximately 1730 cm−1 and the amide carbonyl at position 2 generating a band around 1700 cm−1. Carbon-oxygen stretching frequencies for the methoxy and ethoxy groups are typically observed in the 1000-1300 cm−1 range.

Mass spectrometric analysis confirms the molecular weight through the presence of the molecular ion [M]+ at m/z 211, with fragmentation patterns often showing characteristic losses of the ethoxy group and various cleavages around the heterocyclic ring.

Synthesis Methodologies

The preparation of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can proceed through multiple synthetic routes, each with specific advantages depending on scale, available starting materials, and desired purity.

Laboratory Scale Synthesis

At laboratory scale, several approaches have been developed for synthesizing Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. One common method involves the condensation of 3-methoxyacetoacetate with methylamine and ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide. The reaction is typically conducted under reflux conditions, with the product isolated through crystallization techniques.

An alternative synthetic pathway employs cyclization reactions using substituted dihydroquinoline precursors. This approach utilizes a chloroacetyl intermediate, such as cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, which undergoes AlCl3-mediated intramolecular cyclization in 1,2-dichlorobenzene at elevated temperatures (approximately 378 K).

Multicomponent reactions (MCRs) represent an efficient alternative that typically involves the condensation of appropriate aldehydes with ethyl acetoacetate and methanol under acidic conditions. This approach streamlines the synthetic process while often yielding products with enhanced purity.

Industrial Production Methods

For industrial-scale production, the synthesis of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is optimized to ensure efficiency, consistency, and cost-effectiveness. Continuous flow reactors may be employed to achieve better control over reaction parameters such as temperature, pressure, and mixing, resulting in more consistent product quality and higher throughput.

Automated purification systems are often integrated into the production process, utilizing techniques such as continuous crystallization or chromatography to isolate the target compound with high purity. Quality control measures involve regular monitoring using instrumental techniques such as HPLC, GC-MS, and NMR spectroscopy to ensure batch-to-batch consistency.

Purification Techniques

Obtaining high-purity Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is essential for research applications and subsequent synthetic transformations. Common purification methods include recrystallization using ethanol or a mixture of methylene chloride and hexane. For more challenging separations, column chromatography with optimized solvent systems may be employed.

Purity verification typically involves a combination of analytical techniques, including GC-MS for assessing chemical purity, elemental analysis for confirming stoichiometry, and melting point determination for physical characterization. These combined approaches ensure the isolation of high-quality material suitable for further applications.

Chemical Reactivity

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate displays diverse reactivity patterns that reflect its heterocyclic structure and functional group arrangement. Understanding these reactions is crucial for utilizing this compound in synthetic applications.

Oxidation Reactions

The dihydropyridine ring in Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo oxidation to form fully aromatic pyridine derivatives. This transformation typically employs strong oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Table 2 summarizes representative oxidation reactions:

Reagent/ConditionsProductYieldMechanism
DDQ in 1,4-dioxane, reflux (5 h)Ethyl 3-methoxy-1-methyl-2-oxopyridine-4-carboxylate62%DDQ abstracts hydrogen from the 5- and 6-positions of the dihydropyridine ring, leading to aromatization via a radical intermediate
Manganese dioxide, DCM, room temperatureOxidized pyridine derivative58%Surface-mediated oxidation with selective hydrogen abstraction
Molecular oxygen, catalytic Cu(II), DMSOPartially oxidized products40-45%Radical-mediated aerobic oxidation

The oxidation process fundamentally alters the compound's aromatic character and, consequently, its electronic properties and reactivity profile.

Reduction Reactions

The ketone group at position 2 and the ester group at position 4 in Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are susceptible to reduction, leading to various functionalized derivatives. Table 3 outlines common reduction reactions:

Reagent/ConditionsProductNotesSelectivity
LiAlH4 in THF, 0°C → RT4-(Hydroxymethyl)-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridineEster → alcoholSelective reduction of the ester group requires careful stoichiometric control
NaBH4 in MeOHPartial reduction of ketone (unstable)Low yield (<20%)Challenging due to electronic effects
DIBAL-H, -78°C, THFAldehyde intermediateSequential reduction of esterRequires precise temperature control

Achieving selective reduction often requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of the reducing agent.

Ring-Opening and Rearrangement

Under UV irradiation or thermal stress, Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo ring-opening reactions, particularly via retro-Diels-Alder pathways. Table 4 presents representative transformations:

ConditionsProductKey ObservationApplication
UV (254 nm), MeCN, 6 hEthyl 3-methoxy-1-methyl-4-oxo-4H-pyran-2-carboxylateReversible processPotential photoswitchable materials
Thermal (150°C, vacuum)Fragmentation to CO2 and smaller alkenesNon-synthetic routeThermal stability studies
Lewis acid catalysts, elevated temperatureRearranged heterocyclic productsStructure-dependent yieldsAccess to diverse scaffolds

These transformations provide insights into the compound's structural stability and its potential for generating diverse chemical scaffolds.

Photochemical Reactions

Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits distinctive photochemical behavior, notably forming dimeric structures via [2+2] cycloaddition when exposed to specific wavelengths of light. Table 5 summarizes key photochemical reactions:

ConditionsProductYieldMechanistic Notes
UV (365 nm), benzeneDimer with cyclobutane core34%Conjugated diene system in dihydropyridine enables photoinduced cycloaddition
Visible light, photosensitizer (Rose Bengal)Energy transfer productsVariableSensitized reactions following different pathways
UV, solid stateTopochemical productsStructure-dependentCrystal packing influences reactivity

The photochemical properties offer potential applications in developing photoswitchable materials and photocaged compounds for biological studies.

Biological Activity and Applications

Research into the biological activities of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its derivatives has revealed several promising therapeutic applications.

Antibacterial Properties

Compounds related to Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate demonstrate significant antibacterial properties against various bacterial strains. Table 6 summarizes representative antibacterial efficacy data:

Bacterial StrainMinimum Inhibitory Concentration RangeComparative Efficacy
Gram-positive bacteria (e.g., S. aureus)15-50 μg/mLEnhanced activity compared to Gram-negative strains
Gram-negative bacteria (e.g., E. coli)40-100 μg/mLModerate effectiveness
Drug-resistant strainsVariableStructure-dependent activity

Studies have highlighted that certain derivatives demonstrate enhanced activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a structure-activity relationship that warrants further investigation.

Antifungal Activity

In vitro assays have revealed that Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate derivatives can inhibit the growth of pathogenic fungi such as Candida albicans. Table 7 presents representative antifungal activity data:

Fungal SpeciesEffective ConcentrationMechanism
Candida albicans25-50 μg/mLDisruption of fungal cell membrane integrity
Aspergillus species30-75 μg/mLInterference with ergosterol biosynthesis
Dermatophytes20-60 μg/mLMultiple modes of action

The mechanisms appear to involve disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Cancer Cell LineIC50 Value RangeMechanism of Action
Breast cancer10-25 μMInduction of apoptosis via caspase activation
Colon cancer15-30 μMCell cycle arrest at G2/M phase
Leukemia12-28 μMMultiple pathways including DNA damage

Preliminary findings suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Studies have reported IC50 values ranging from 10 to 30 μM against different cancer types, indicating a promising avenue for further development as an anticancer agent.

Structure-Activity Relationships

Structure-activity relationship studies have identified key structural features that influence the biological activity of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its derivatives. Table 9 outlines these relationships:

Structural ModificationEffect on Antibacterial ActivityEffect on Anticancer Activity
Methoxy group positionPosition 3 > Position 5 > Position 4Position 3 most effective
N-substituent sizeMethyl > Ethyl > larger groupsMethyl optimal for activity
Ester group modificationEthyl ≈ Methyl > larger estersLipophilic esters enhance activity
Ring saturationDihydro > fully aromaticVariable effects

These structure-activity relationships provide valuable insights for the rational design of more potent and selective derivatives for specific therapeutic applications.

Research Applications

The unique structural features and reactivity patterns of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate enable its application in various research domains.

Medicinal Chemistry

In medicinal chemistry, Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a valuable scaffold for developing bioactive molecules. The compound's derivatives are being studied for their potential biological activities, including antimicrobial and anticancer properties. The dihydropyridine core provides a versatile platform for medicinal chemistry exploration, with opportunities for derivatization at multiple positions to fine-tune biological activity and pharmacokinetic properties.

Ongoing research focuses on developing structure-activity relationships to optimize the compound's pharmacological properties and enhance its specificity for particular biological targets. The presence of multiple functional groups allows for targeted modifications to improve potency, selectivity, and drug-like properties.

Material Science

The structural and electronic properties of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate make it relevant for material science applications. The compound is used in the synthesis of materials with specific electronic and optical properties, leveraging its unique heterocyclic structure and potential for forming coordinated complexes with metals.

The photochemical reactivity of the compound offers opportunities for developing photoswitchable materials and sensors. Additionally, its ability to participate in various types of supramolecular assemblies through non-covalent interactions makes it valuable for designing materials with programmable properties.

Synthetic Intermediates

As a synthetic intermediate, Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is employed as a building block for the synthesis of more complex heterocyclic compounds. Its multiple functional groups provide versatile handles for further transformations, enabling access to a wide range of structurally diverse molecules.

The compound's utility extends to the synthesis of various biologically active molecules, including potential pharmaceuticals targeting specific diseases. Its well-defined reactivity patterns make it a predictable and reliable intermediate in multi-step synthetic sequences, facilitating the development of complex molecular architectures.

Comparative Analysis

Comparison with Similar Compounds

Comparing Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate with structurally related compounds provides insights into the influence of specific structural elements on chemical and biological properties. Table 10 presents a comparative analysis:

CompoundOxidation Rate (vs. Reference Compound)Hydrolysis Rate (vs. Reference Compound)Biological Activity Comparison
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate1.5× faster1.2× slowerLower antibacterial activity
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate0.7× slower2.1× fasterEnhanced anticancer properties
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate1.2× faster1.5× fasterReduced activity across all domains
Ethyl 6-methoxy-3-methylindole-2-carboxylateDifferent reaction pathwaySimilar stabilityDifferent biological target profile

These comparisons highlight the impact of substitution patterns on chemical reactivity and biological activity, with the methoxy group at position 3 playing a crucial role in determining the compound's properties.

Unique Structural Features and Reactivity

Several structural features contribute to the unique reactivity and properties of Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:

  • The methoxy group at position 3 creates an electron-rich center that influences reactivity patterns and stabilizes intermediates through resonance effects

  • The N-methyl group affects the basicity of the nitrogen and the reactivity of the adjacent carbonyl, while also creating steric hindrance that can influence the approach of reactants

  • The partially reduced pyridine ring creates a unique electronic distribution compared to fully aromatic analogs

  • The ethyl ester group provides an additional reactive site for derivatization and modification

These structural elements combine to create a compound with distinctive chemical behavior, including specific solvent dependencies where polar aprotic solvents enhance substitution rates by stabilizing transition states.

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